3-Ethylbenzophenone
CAS No.: 66067-43-4
Cat. No.: VC21339898
Molecular Formula: C15H14O
Molecular Weight: 210.27 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 66067-43-4 |
---|---|
Molecular Formula | C15H14O |
Molecular Weight | 210.27 g/mol |
IUPAC Name | (3-ethylphenyl)-phenylmethanone |
Standard InChI | InChI=1S/C15H14O/c1-2-12-7-6-10-14(11-12)15(16)13-8-4-3-5-9-13/h3-11H,2H2,1H3 |
Standard InChI Key | FVSYHKJWZIKKDM-UHFFFAOYSA-N |
SMILES | CCC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES | CCC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Appearance | Colorless to Yellow Liquid |
Chemical Identity and Structure
Basic Information
3-Ethylbenzophenone, also known as (3-ethylphenyl)-phenylmethanone, is an aromatic ketone with the molecular formula C15H14O and a molecular weight of 210.27 g/mol . It is registered under CAS number 66067-43-4 and is classified as a derivative of benzophenone .
Structural Characteristics
The compound consists of two phenyl rings connected by a carbonyl group, with one of the phenyl rings bearing an ethyl substituent at the meta position. Its chemical structure can be represented by the following structural descriptors:
3-Ethylbenzophenone predominantly exists in one isomeric form, with ortho- and para-isomers being scarce in most synthesized samples .
Physical and Chemical Properties
Physical Characteristics
3-Ethylbenzophenone presents as a colorless to pale yellow oil at room temperature . Its physical properties are summarized in the table below:
Property | Value |
---|---|
Boiling point | 320-333 °C |
Density | 1.049±0.06 g/cm³ (Predicted) |
Form | Oil |
Color | Colorless to Pale Yellow |
FDA UNII | 8G8NXA3CX2 |
Analytical Properties
Mass spectrometry data for 3-ethylbenzophenone reveals specific collision cross-section measurements for various adducts, which are valuable for analytical identification and purity assessment:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 211.11174 | 147.5 |
[M+Na]⁺ | 233.09368 | 163.0 |
[M+NH₄]⁺ | 228.13828 | 157.2 |
[M+K]⁺ | 249.06762 | 154.4 |
[M-H]⁻ | 209.09718 | 152.8 |
[M+Na-2H]⁻ | 231.07913 | 158.0 |
[M]⁺ | 210.10391 | 151.4 |
[M]⁻ | 210.10501 | 151.4 |
These analytical parameters provide a fingerprint for identification and quality control of 3-ethylbenzophenone in research and industrial applications .
Synthesis Methods
Industrial Production
The industrial synthesis of 3-ethylbenzophenone, as described in European Patent EP 0215439 B1, involves a novel approach that utilizes by-products from ethylbenzene production . This method represents a cost-effective approach to producing high-purity 3-ethylbenzophenone through the following steps:
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Alkylation of benzene with ethylene in the presence of an alkylating catalyst (typically aluminum chloride)
-
Distillation of the alkylated product to recover a fraction with boiling points between 275-310°C (at atmospheric pressure)
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Oxidation of the recovered fraction using nitric acid and water
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Purification and final distillation to isolate 3-ethylbenzophenone
This process is particularly valuable because it transforms industrial by-products into a useful chemical intermediate, improving the economics and sustainability of the production process.
Purification Techniques
The patent describes a specific purification sequence to achieve high-purity 3-ethylbenzophenone:
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Thermal decomposition at 170°C of the crude product
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Reduced pressure distillation to obtain a fraction boiling between 320-333°C (atmospheric equivalent)
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The resulting product typically shows approximately 95% purity with minimal presence of ortho- and para-isomers
Applications and Significance
Pharmaceutical Intermediates
3-Ethylbenzophenone serves as a critical intermediate in the synthesis of several pharmaceutical compounds, most notably Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID) . The synthetic pathway from 3-ethylbenzophenone to Ketoprofen involves:
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Bromination to form 3-(1-bromoethyl)benzophenone
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Hydrolysis to produce 3-(1-hydroxyethyl)benzophenone
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Carbonylation and subsequent hydrolysis to yield Ketoprofen (α-(3-benzoylphenyl)propionic acid)
Related Impurities
The compound is identified as a related impurity in both Ketoprofen and Ibuprofen manufacturing processes . Understanding its properties and detection methods is essential for quality control in pharmaceutical production, where impurity profiles must be tightly controlled to meet regulatory requirements.
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